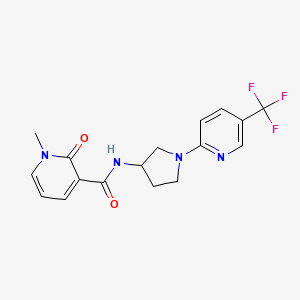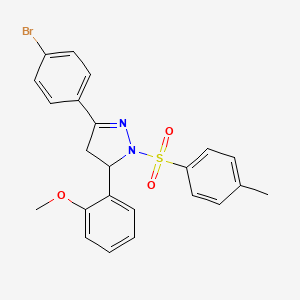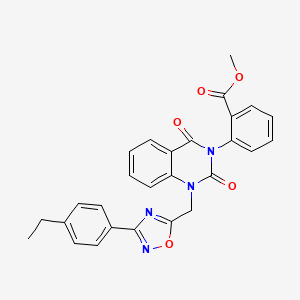
methyl 2-(1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a synthetic organic compound with potential applications in various fields including medicinal chemistry and material sciences. Its complex structure incorporates elements that can interact uniquely with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Preparation of the 1,2,4-oxadiazole: : The oxadiazole moiety is synthesized via the cyclization of a dinitrile with hydrazine hydrate.
Formation of the quinazolinone core: : This involves the cyclization of anthranilic acid derivatives.
Benzoylation: : The final step is the esterification of the intermediate with benzoic acid to form the methyl ester.
Industrial Production Methods
Scaling this synthesis to industrial levels requires optimization of each step for yield and purity, including solvent selection and reaction temperatures. Flow chemistry could be utilized to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxadiazole ring.
Reduction: : Reduction of the quinazolinone may lead to the formation of hydroquinazolinones.
Substitution: : The aromatic rings allow for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogens, nitrating agents under acidic conditions.
Major Products
These reactions produce derivatives with modified functional groups, useful in the development of related compounds with different properties.
科学的研究の応用
Chemistry
Catalysts: : Potential use in homogeneous and heterogeneous catalysis.
Polymer Chemistry: : The unique structure may serve as a monomer for creating specialized polymers.
Biology
Enzyme Inhibition: : Could act as an inhibitor for specific enzymes due to its structural complexity.
Bio-labeling: : Utilized in labeling studies due to its fluorescence under certain conditions.
Medicine
Pharmacology: : Investigated for its potential as a pharmaceutical agent, particularly in oncology and neurology.
Industry
Material Science: : Used in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects by interacting with specific molecular targets. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction and thereby inhibiting the enzyme's activity. Pathways involved could include cellular signaling pathways where the compound modulates the activity of key signaling proteins.
類似化合物との比較
Compared to other compounds with similar structures, such as quinazolinones and oxadiazoles, this compound stands out due to its combination of both moieties:
Quinazolinones: : Known for their pharmacological activities, particularly as anti-cancer agents.
Oxadiazoles: : Recognized for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Similar Compounds
Quinazolinone derivatives: : 2-Phenylquinazolin-4-one
Oxadiazole derivatives: : 2,5-Diphenyl-1,3,4-oxadiazole
This unique compound bridges the characteristics of both classes, offering a hybrid functionality that can be exploited in various scientific and industrial applications.
特性
IUPAC Name |
methyl 2-[1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5/c1-3-17-12-14-18(15-13-17)24-28-23(36-29-24)16-30-21-10-6-4-8-19(21)25(32)31(27(30)34)22-11-7-5-9-20(22)26(33)35-2/h4-15H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZCINUUFFKCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
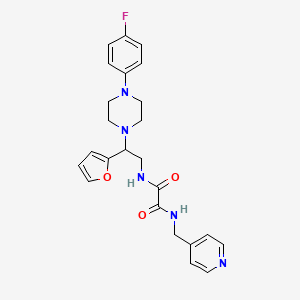
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone](/img/structure/B2361301.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2361303.png)


![N-[(4-ethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2361308.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)
![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)
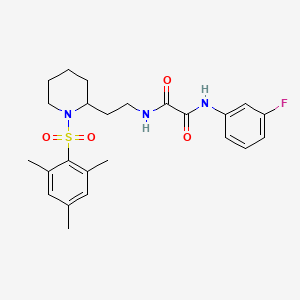
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2361315.png)
